1-benzylpyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylpyridin-2(1H)-one derivatives and related compounds often involves multi-component reactions or novel synthetic routes that highlight the efficiency and green chemistry aspects of their production. For instance, Shi et al. (2008) described an efficient and green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in an ionic liquid, showcasing the ability to synthesize related heterocyclic compounds without the use of volatile organic solvents and with the possibility of reusing the ionic liquid (Shi et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds related to 1-Benzylpyridin-2(1H)-one often involves the use of X-ray crystallography and spectroscopic methods. For example, studies like that of Zarins et al. (2020) provide insights into the molecular structure through the synthesis and investigation of glassy organic compounds containing the 2-(1-benzyl-2-(styryl)-6-methylpyridin-4(1H)-ylidene) fragment, highlighting the structural characteristics and stability of these compounds (Zarins et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1-Benzylpyridin-2(1H)-one derivatives can lead to a variety of products depending on the reaction conditions and reactants involved. The study by Poon and Dudley (2006) on the benzylation of alcohols using a bench-stable pyridinium salt exemplifies the chemical reactivity of related compounds and their potential for creating benzyl ethers, demonstrating the versatility of these compounds in synthetic chemistry applications (Poon & Dudley, 2006).
Physical Properties Analysis
The physical properties of 1-Benzylpyridin-2(1H)-one and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The study on glassy organic compounds by Zarins et al. (2020) also sheds light on the glass transition temperatures and thermal stabilities of these compounds, providing a foundation for understanding their behavior under different conditions (Zarins et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-Benzylpyridin-2(1H)-one derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental to their application in synthesis and material science. For instance, the work by Kraft et al. (2010) on the synthesis and olfactory properties of related compounds highlights the importance of understanding the chemical properties for applications beyond traditional chemistry, such as in fragrance chemistry (Kraft et al., 2010).
Scientific Research Applications
Fungal Metabolites and Antifungal Activity
Research by Henrikson et al. (2011) explored the occurrence of compounds including 2-benzylpyridin-4(1H)-ones in black aspergilli. These metabolites demonstrated weak antifungal activity against various strains of Candida, Aspergillus flavus, and Aspergillus fumigatus (Henrikson et al., 2011).
Organic Synthesis
Poon and Dudley (2006) described a neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, which efficiently converts alcohols into benzyl ethers. This salt's synthesis and reactivity demonstrate a practical application in organic synthesis (Poon & Dudley, 2006).
Electrochemical and Electrogenerated Chemiluminescence Studies
Gobetto et al. (2006) synthesized photoactive ruthenium complexes containing 2-(4-methylpyridin-2-yl)benzo[d]-X-azole. These complexes were characterized and showed reversible electrochemical behavior and observed electrogenerated chemiluminescence (ECL) in the presence of tri-n-propylamine (Gobetto et al., 2006).
Synthesis of Novel Pyridinones
Nordmann and Mueller (2013) expanded the synthesis of 5-acylpyridin-2(1H)-ones, demonstrating the application of these compounds in the development of novel pharmaceutical and chemical substances (Nordmann & Mueller, 2013).
Kinase Inhibition
Wang et al. (2013) reported on the development of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones as a new class of c-Met kinase inhibitors. This research highlights the therapeutic potential of these compounds in cancer treatment (Wang et al., 2013).
Coordination Chemistry
Williams (2009) reviewed the coordination chemistry of dipyridylbenzene, a compound structurally related to 1-benzylpyridin-2(1H)-one, demonstrating its utility in the synthesis of luminescent metal complexes (Williams, 2009).
Interaction with Tetramethylcucurbit[6]uril
Cong et al. (2007) studied the interaction of 2-benzylpyridine derivatives with tetramethylcucurbit[6]uril. This research provides insight into host-guest chemistry and molecular recognition, which are critical in supramolecular chemistry (Cong et al., 2007).
Spectroscopic Investigations
Mathammal et al. (2015) conducted spectroscopic investigations of 2-Benzylpyridine, contributing to our understanding of its molecular characteristics and its potential applications in materials science (Mathammal et al., 2015).
properties
IUPAC Name |
1-benzylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVUSAIFXIGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288177 | |
Record name | 1-Benzyl-2(1H)-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyridin-2(1H)-one | |
CAS RN |
1753-62-4 | |
Record name | 1753-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-2(1H)-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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